2-Ethoxyacetonitrile

説明

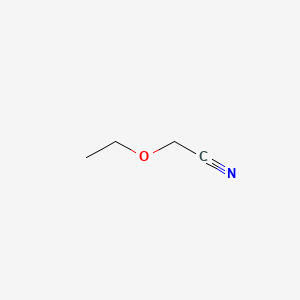

2-Ethoxyacetonitrile (C₄H₇NO) is an organic compound characterized by an ethoxy group (-OCH₂CH₃) attached to an acetonitrile backbone (CH₂CN). This nitrile derivative is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing nitrile group, which facilitates nucleophilic substitutions or further functionalization.

特性

IUPAC Name |

2-ethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-6-4-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYUCWSMVJJWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212157 | |

| Record name | Ethoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62957-60-2 | |

| Record name | Ethoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062957602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethoxyacetonitrile involves the reaction of ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. Another method involves the reaction of ethyl bromoacetate with sodium cyanide under similar conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with enhanced safety measures and waste management protocols .

化学反応の分析

Types of Reactions: 2-Ethoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethoxyacetic acid.

Reduction: Reduction of this compound can yield ethoxyethylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Sodium hydride or other strong bases are often used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Ethoxyacetic acid.

Reduction: Ethoxyethylamine.

Substitution: Various substituted acetonitriles depending on the nucleophile used.

科学的研究の応用

2-Ethoxyacetonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: Investigated for its potential use in drug development due to its ability to form bioactive compounds.

Industry: Employed in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 2-Ethoxyacetonitrile involves its reactivity with various nucleophiles and electrophiles. It can act as a precursor to more complex molecules through nucleophilic substitution and addition reactions. The nitrile group (-CN) is particularly reactive, allowing for the formation of a wide range of derivatives .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key analogs of 2-ethoxyacetonitrile include compounds with modified ether linkages, substituted aromatic rings, or extended alkoxy chains. Below is a systematic comparison:

Table 1: Structural and Physical Properties

Key Observations :

- Aromatic vs. Aliphatic Ethers: Phenoxy-substituted analogs (e.g., 2-(2-ethoxyphenoxy)acetonitrile) exhibit enhanced steric hindrance and altered electronic properties compared to aliphatic ethers like this compound, influencing reactivity in coupling reactions .

- Chain Length and Polarity : Increasing ethoxy chain length (e.g., 2-(2-(2-hydroxyethoxy)ethoxy)acetonitrile) introduces hydroxyl groups, enhancing solubility in polar solvents but reducing volatility .

- Heterocyclic Derivatives : Thiophene-substituted analogs (e.g., 2-thiopheneacetonitrile) are valued in materials science for their conjugated π-systems, enabling applications in organic electronics .

Reactivity Insights :

- Nitrile Utility : The -CN group enables conversion to amines, amides, or tetrazoles via click chemistry .

生物活性

2-Ethoxyacetonitrile (C4H7NO) is a nitrile compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its ethoxy group attached to an acetonitrile backbone. The molecular structure can be represented as follows:

This compound is soluble in organic solvents and exhibits properties typical of nitriles, such as reactivity towards nucleophiles.

Antitumor Activity

Recent studies have explored the modification of compounds similar to this compound to enhance their antitumor properties. For instance, derivatives of nitroxoline with a 2-(ethylamino)acetonitrile moiety showed significant improvement in anti-cancer activity. The study demonstrated that these derivatives effectively inhibited cathepsin B, a lysosomal cysteine peptidase involved in tumor progression, thereby reducing tumor cell invasion and migration both in vitro and in vivo .

Table 1: Comparison of Antitumor Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Nitroxoline | 10 | Inhibition of cathepsin B |

| This compound Derivative | 5 | Enhanced inhibition of tumor growth |

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. According to PubChem, it is important to handle this compound with care due to potential irritant effects on skin and eyes . Further research into its long-term effects and metabolic pathways is necessary for a comprehensive understanding of its safety.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit varying degrees of biological activity, particularly in cancer cell lines. The modifications to the acetonitrile structure can significantly impact their efficacy against specific targets.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of modified compounds related to this compound. These studies provide insights into dosage optimization and potential side effects during treatment regimes.

- Mechanistic Studies : Investigations into the mechanism of action reveal that compounds similar to this compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, leading to reduced tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。